molecular formula C7H13N3 B1399187 [1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine CAS No. 1378239-50-9

[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine

Cat. No. B1399187
M. Wt: 139.2 g/mol
InChI Key: WSEPNFHKQUELMV-UHFFFAOYSA-N
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Description

“[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine” is a compound that contains a pyrazole core . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The IUPAC Standard InChI for 1-methyl-1H-pyrazole is InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3 .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis and characterization of pyrazole derivatives. For example, Titi et al. (2020) synthesized and characterized various pyrazole derivatives, showing their potential as antitumor, antifungal, and antibacterial agents. They used techniques like FT-IR, UV–visible spectroscopy, and X-Ray crystallography to study the properties of these compounds (Titi et al., 2020).

Biological and Pharmacological Activity

  • Kodadi et al. (2007) synthesized two new tripodal compounds based on pyrazole and examined their cytotoxic properties in vitro on tumor cell lines, highlighting the importance of substituents linked to the aminic nitrogen and pyrazolic rings in cytotoxic activity (Kodadi et al., 2007).

Catalytic Applications

  • Matiwane et al. (2020) reported the synthesis of pyrazolyl compounds that were reacted with zinc(II) acetate to form complexes. These complexes were found to be active catalysts for the copolymerization of CO2 and cyclohexene oxide, showing promise in polymer chemistry (Matiwane et al., 2020).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s , indicating a promising future direction for the study and application of pyrazole derivatives, including “[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine”.

properties

IUPAC Name

1-(2-methylpyrazol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(8)5-7-3-4-9-10(7)2/h3-4,6H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEPNFHKQUELMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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